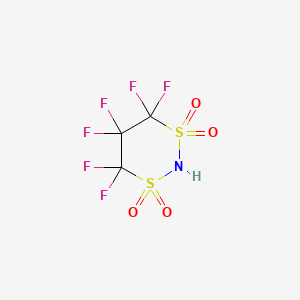
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Übersicht
Beschreibung
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which may share some characteristics with hexafluoropropane-1,3-disulfonimide. The first paper describes the synthesis of hexaalkylguanidinium trifluoromethanesulfonates, which are ionic liquids with potential relevance to the synthesis or properties of hexafluoropropane-1,3-disulfonimide . The second paper discusses the synthesis of 2-hydrohexafluoropropane-2-sulfofluoride, a compound with a strong CH-acid character, and its derivatives through halogenation .
Synthesis Analysis
The synthesis of related fluorinated compounds involves the reaction of tetraalkylureas with triflic anhydride, followed by a reaction with a dialkylamine or cyclic sec-amine . This process yields hexaalkylguanidinium triflates, some of which are room-temperature ionic liquids. The synthesis of 2-hydrohexafluoropropane-2-sulfofluoride is proposed to involve the reaction of hexa(trifluoromethyl)cyclotrimethylene-1,3,5-trisulfone with potassium difluoride . These methods could potentially be adapted or provide insight into the synthesis of hexafluoropropane-1,3-disulfonimide.
Molecular Structure Analysis
While the molecular structure of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is not directly analyzed in the provided papers, the structure of hexaalkylguanidinium triflates is likely to be related due to the presence of fluorinated groups and sulfonate moieties . The strong CH-acid character of 2-hydrohexafluoropropane-2-sulfofluoride suggests a high degree of fluorination, which is also expected in hexafluoropropane-1,3-disulfonimide .
Chemical Reactions Analysis
The chemical reactions described in the papers include the synthesis of guanidinium triflates and the halogenation of sulfofluoride to produce chloro- and bromohexafluoropropane sulfofluorides . These reactions indicate that fluorinated compounds can undergo further functionalization, which may be relevant for the chemical reactivity of hexafluoropropane-1,3-disulfonimide.
Physical and Chemical Properties Analysis
The physical properties of the hexaalkylguanidinium triflates, such as melting point, glass transition temperature, viscosity, and refractive index, are characterized in the first paper . These properties are important for understanding the behavior of ionic liquids and may provide a comparison for the expected properties of hexafluoropropane-1,3-disulfonimide. The second paper does not provide detailed physical properties but does mention the strong CH-acid character of the synthesized sulfofluoride , which could imply similar acidity in hexafluoropropane-1,3-disulfonimide.
Wissenschaftliche Forschungsanwendungen
Chiral Solvating Agent
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide has been explored for its application in enantio-differentiation of O-heterocycles. It's been utilized as a chiral solvating agent, particularly effective in determining the stereochemical purity of D/L lactide by (1)H NMR (Couffin et al., 2014).
Proton Exchange Membranes
Another significant application of this compound is in the creation of proton exchange membranes. These membranes, synthesized through a nucleophilic substitution reaction, are known for their high ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. They show potential as an alternative to commercial ion exchange membranes (Kim, Park, & Lee, 2020).
High-Voltage Stable Potassium-Metal Batteries
In the field of battery technology, hexafluoropropane-1,3-disulfonimide-based electrolytes have been used to enhance the high-voltage stability of potassium-metal batteries (PMBs). The cyclic anion of this compound mitigates 'dead K' and significantly improves the cycling stability of these batteries (Hu et al., 2022).
High-Concentration PF6 Region for Cathode Protection
The compound has been applied in the creation of localized high-concentration PF6 regions to suppress cathode failure in high-voltage Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries. This innovation plays a crucial role in enhancing the structural stability and performance of these batteries (Qi et al., 2023).
Asymmetric Catalysis
In the domain of asymmetric catalysis, disulfonimides, including 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, have been recognized as powerful catalysts. They have been particularly effective in Lewis acid organocatalysis and asymmetric counteranion-directed catalysis (ACDC) (Gemmeren, Lay, & List, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGDWWRYOZHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458858 | |
| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
CAS RN |
84246-29-7 | |
| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)







![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

